苯基-α-D-半乳吡喃糖苷

描述

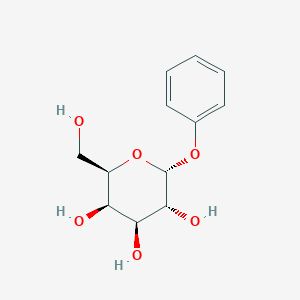

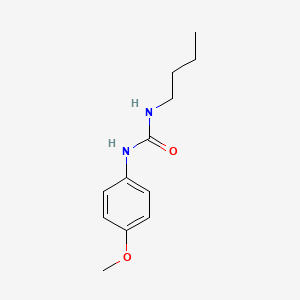

Phenyl-alpha-D-galactopyranoside is a type of phenolic glycoside . It is an organic compound that contains a phenolic structure attached to a glycosyl moiety . This compound is a noninducing β-galactosidase substrate and is used in the selection of mutants of lacZ plasmid-based transgenic mice .

Synthesis Analysis

The synthesis of Phenyl-alpha-D-galactopyranoside involves a combination of laser spectroscopy in molecular jets and quantum mechanical calculations . This process helps in characterizing the aggregation preferences of phenyl-beta-D-glucopyranoside (β-PhGlc) and phenyl-beta-D-galactopyranoside (β-PhGal) homodimers .Molecular Structure Analysis

The molecular structure of Phenyl-alpha-D-galactopyranoside is characterized by several CH•••π and OH•••π interactions that add stability to the aggregates . The smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .Chemical Reactions Analysis

Phenyl-alpha-D-galactopyranoside is used as a substrate for detecting β-galactosidase enzymatic activity . The binding energy of the detected phenyl-beta-D-galactopyranoside dimers is 10% higher than those of phenyl-beta-D-glucopyranoside dimers .Physical And Chemical Properties Analysis

Phenyl-alpha-D-galactopyranoside is a white to off-white crystalline powder . Its molecular formula is C12H16O6 and it has a molar mass of 256.252 g/mol .科学研究应用

酶促反应和检测

苯基-α-D-半乳吡喃糖苷已用于各种专注于酶促反应和检测的研究中。例如,在一项研究中,它被用作 L-[14C]岩藻糖的有效受体,该研究考察了鸟苷二磷酸 L-岩藻糖:β-D-半乳糖基 α-2-L-岩藻糖基转移酶,这是一种与血型物质相关的酶 (Chester, Yates, & Watkins, 1976)。此外,它在大肠杆菌乳糖通透酶的结合研究中发挥了重要作用,提供了对底物和通透酶之间相互作用的见解 (Sahin-Tóth, Gunawan, Lawrence, Toyokuni, & Kaback, 2002)。

糖基转移酶研究

在糖基转移酶研究领域,苯基-α-D-半乳吡喃糖苷发挥了重要作用。例如,它被用于研究猪下颌下腺 β-半乳糖苷 α(1----2)-岩藻糖基转移酶,从而更好地理解该酶的抑制 (Palcic, Heerze, Srivastava, & Hindsgaul, 1989)。

木质纤维素降解研究

该化合物还被用于研究木质纤维素降解的 Phanerochaete chrysosporium,其中它在表征主要 α-半乳糖苷酶中的作用很重要 (Brumer, Sims, & Sinnott, 1999)。

构象分析

在结构化学领域,苯基-α-D-半乳吡喃糖苷已使用固态 NMR 光谱和理论方法进行构象分析,增强了我们对其结构性质的理解 (Wałejko, Paradowska, Bukowicki, Witkowski, & Wawer, 2015)。

膜转运研究

该化合物也已在膜转运的背景下进行了探索。例如,它在大肠杆菌膜囊泡中乳糖转运研究中作为竞争性抑制剂的作用,为膜转运机制提供了重要见解 (Rudnick, Schildiner, & Kaback, 1976)。

晶体结构分析

苯基-α-D-半乳吡喃糖苷衍生物的晶体结构分析也已进行,有助于理解化学中的分子结构 (Srikrishnan & An, 1988)。

作用机制

Target of Action

Phenyl-alpha-D-galactopyranoside primarily targets alpha-glucosidase , an enzyme that plays a critical role in the breakdown of carbohydrates into simple sugars. This enzyme is considered a key target in the prevention and treatment of type 2 diabetes .

Mode of Action

Phenyl-alpha-D-galactopyranoside interacts with its target, alpha-glucosidase, by acting as a substrate . The compound is hydrolyzed by the enzyme, leading to the release of phenol . This interaction can be detected through a colorimetric assay, enabling the quantification of alpha-glucosidase activity .

Biochemical Pathways

The hydrolysis of Phenyl-alpha-D-galactopyranoside by alpha-glucosidase is part of the broader carbohydrate metabolism pathway . This process is crucial for the breakdown of complex carbohydrates into simple sugars, which can then be absorbed and used for energy production .

Pharmacokinetics

As a substrate for alpha-glucosidase, it is likely to be metabolized in the gastrointestinal tract where this enzyme is found

Result of Action

The hydrolysis of Phenyl-alpha-D-galactopyranoside by alpha-glucosidase results in the release of phenol . This reaction can be used to measure the activity of alpha-glucosidase, providing a useful tool for studying carbohydrate metabolism and related disorders, such as diabetes .

Action Environment

The action of Phenyl-alpha-D-galactopyranoside is influenced by the environment in which it is present. For instance, the activity of alpha-glucosidase, the enzyme that metabolizes the compound, can be affected by various factors such as pH and the presence of other molecules

未来方向

The future directions of Phenyl-alpha-D-galactopyranoside research could involve exploring its potential applications in the field of cancer research . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, which could help in the development of new therapeutic strategies .

生化分析

Biochemical Properties

Phenyl-alpha-D-galactopyranoside plays a significant role in biochemical reactions. It acts as a substrate for enzymes such as beta-galactosidase and alpha-galactosidase . These enzymes are responsible for the hydrolysis of Phenyl-alpha-D-galactopyranoside, a process that involves breaking down the compound into simpler molecules . The nature of these interactions is primarily enzymatic, with Phenyl-alpha-D-galactopyranoside serving as a key reactant in the enzymatic processes .

Cellular Effects

The effects of Phenyl-alpha-D-galactopyranoside on cells and cellular processes are largely related to its role as a substrate for galactosidases . By participating in enzymatic reactions, Phenyl-alpha-D-galactopyranoside influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Phenyl-alpha-D-galactopyranoside involves its interaction with enzymes such as beta-galactosidase and alpha-galactosidase . These enzymes bind to Phenyl-alpha-D-galactopyranoside, leading to its hydrolysis . This process can result in changes in gene expression and influence various cellular functions .

Metabolic Pathways

Phenyl-alpha-D-galactopyranoside is involved in metabolic pathways related to the activity of galactosidases . These enzymes interact with Phenyl-alpha-D-galactopyranoside, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Phenyl-alpha-D-galactopyranoside within cells and tissues are likely related to its role as a substrate for galactosidases

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-IIRVCBMXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine](/img/structure/B3336412.png)

![3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3336458.png)

![[(3-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B3336512.png)